molecular formula C11H15NO3S B7500069 2-methylsulfonyl-N-propan-2-ylbenzamide

2-methylsulfonyl-N-propan-2-ylbenzamide

Cat. No.: B7500069
M. Wt: 241.31 g/mol
InChI Key: RFQCPAYIHZCZCA-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-N-propan-2-ylbenzamide is a benzamide derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 2-position of the benzene ring and an isopropyl (propan-2-yl) group attached to the amide nitrogen.

  • Electron-withdrawing effects: The methylsulfonyl group enhances electrophilicity and stabilizes negative charges, influencing reactivity and intermolecular interactions .
  • Steric bulk: The isopropyl substituent may hinder rotational freedom and affect crystallinity or binding affinity compared to linear alkyl chains .

Properties

IUPAC Name

2-methylsulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8(2)12-11(13)9-6-4-5-7-10(9)16(3,14)15/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQCPAYIHZCZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol Methylation and Oxidation Pathway

The most direct route begins with 2-mercaptobenzoic acid , which undergoes methylation to form 2-methylthiobenzoic acid , followed by oxidation to yield 2-methylsulfonylbenzoic acid .

Methylation Step :
2-Mercaptobenzoic acid reacts with methyl iodide in dimethylformamide (DMF) under basic conditions (K₂CO₃ or Et₃N) at room temperature. This procedure mirrors benzothiazole synthesis protocols where sodium metabisulfite facilitates sulfur-related transformations. A molar ratio of 1:1.2 (thiol to methyl iodide) ensures complete conversion without over-alkylation.

Oxidation Step :
The methylthio intermediate is oxidized to the sulfone using hydrogen peroxide (30% in acetic acid) at 60–80°C for 6–8 hours. Alternative oxidants like Oxone® in methanol-water mixtures (1:1) achieve similar yields (85–92%) under milder conditions (50°C, 4 hours). The choice of oxidant impacts purity, with H₂O₂ requiring post-reaction neutralization, while Oxone® permits straightforward filtration.

Directed Ortho-Metalation Strategy

For substrates lacking pre-existing sulfur functionality, a directed metalation approach enables precise introduction of the methylsulfonyl group.

Protection and Lithiation :
Benzoic acid is first protected as its tert-butyl ester to avoid deprotonation of the carboxylic acid. Treatment with LDA (lithium diisopropylamide) at -78°C in THF directs lithiation to the ortho position. Quenching the aryllithium species with dimethyl disulfide forms the methylthio derivative.

Oxidation and Deprotection :
Following methylation, oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thioether to the sulfone. Acidic hydrolysis (HCl, reflux) removes the tert-butyl group, yielding 2-methylsulfonylbenzoic acid. This route offers regioselectivity but requires stringent temperature control and inert atmospheres.

Palladium-Catalyzed Coupling Approach

Recent advances in cross-coupling chemistry enable the direct introduction of methylsulfonyl groups onto aromatic cores.

Suzuki-Miyaura Coupling :
Using 2-bromobenzoic acid and methylsulfonylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling in a dioxane/water mixture at 100°C. While this method avoids multi-step functionalization, the limited commercial availability of methylsulfonylboronic acid restricts its practicality. Yields reported for analogous aryl sulfone syntheses range from 65–75%.

Amidation of 2-Methylsulfonylbenzoic Acid

Acid Chloride Method

Activation of the carboxylic acid as its chloride derivative remains the most reliable amidation strategy.

Chlorination :
2-Methylsulfonylbenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours) to form the corresponding acid chloride. Excess SOCl₂ is removed via distillation, leaving the crude chloride dissolved in dry THF.

Amine Coupling :
The acid chloride is treated with isopropylamine (1.2 equivalents) in the presence of triethylamine (TEA) as an HCl scavenger. Reactions proceed at 0°C to room temperature, achieving yields of 88–92% after recrystallization from ethyl acetate/hexane.

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acidic conditions, carbodiimide-based reagents offer a milder alternative.

EDCl/HOBt System :
A mixture of 2-methylsulfonylbenzoic acid (1 eq), isopropylamine (1.5 eq), EDCl (1.2 eq), and HOBt (1.2 eq) in dichloromethane is stirred at room temperature for 12–16 hours. Quenching with aqueous NaHCO₃ followed by extraction affords the amide in 85–90% yield. This method minimizes racemization and is scalable to kilogram quantities.

Optimization and Challenges

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) enhance the solubility of intermediates but complicate purification. Non-polar solvents (toluene, THF) improve isolation yields but slow reaction kinetics. For the oxidation step, methanol-water mixtures optimize both solubility and oxidant stability.

Catalytic Systems in Sulfur Chemistry

Nickel-based catalysts (e.g., Ni-MOF-74) show promise in sulfur retention during high-temperature reactions, reducing undesired desulfurization byproducts. In one study, Ni-MOF-74 increased sulfone yields by 15% compared to homogeneous catalysts.

Analytical Characterization

Critical spectroscopic data for 2-methylsulfonyl-N-propan-2-ylbenzamide include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.98 (t, J = 7.6 Hz, 1H, ArH), 7.72 (m, 2H, ArH), 4.21 (septet, J = 6.4 Hz, 1H, NCH), 3.11 (s, 3H, SO₂CH₃), 1.42 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches).

Industrial-Scale Considerations

Batch processes using the acid chloride method dominate production due to shorter cycle times (8–10 hours vs. 24 hours for coupling reagents). Continuous flow systems are being explored to enhance safety during SOCl₂ handling.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as an antibacterial agent . Research indicates that derivatives of sulfonamides, which include 2-methylsulfonyl-N-propan-2-ylbenzamide, can act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folate synthesis, and its inhibition can lead to a bacteriostatic effect, preventing bacterial cell division .

Antimicrobial Activity

The compound's structural features suggest it may exhibit antimicrobial properties. Studies have shown that similar compounds can display potent activity against both Gram-positive and Gram-negative bacteria when combined with cell-penetrating peptides. This combination enhances the efficacy of the antimicrobial agents by facilitating their entry into bacterial cells .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block. It can be utilized in various reactions such as:

  • Nucleophilic Substitution : Introducing new substituents to modify chemical properties.
  • Oxidation and Reduction Reactions : Altering functional groups to enhance biological activity or stability.

Biochemical Assays

This compound can be employed in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it valuable for investigating metabolic pathways and signal transduction mechanisms.

Case Study 1: Antibacterial Efficacy

A study published in RSC Advances explored the antibacterial activity of sulfonamide derivatives combined with cell-penetrating peptides. The research demonstrated that compounds structurally related to this compound displayed significant antibacterial effects against resistant strains of bacteria when used in conjunction with octaarginine, a known cell-penetrating peptide. This dual-action approach highlights the compound's potential in developing new therapeutic strategies against antibiotic-resistant bacteria .

Case Study 2: Synthesis and Applications

Another investigation focused on the synthesis of sodium sulfinates, which are related compounds that serve as versatile intermediates in organic synthesis. The study detailed how these sulfinates could be transformed into various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. Such methodologies could be adapted to include this compound in the synthesis of novel materials with enhanced properties .

Uniqueness

Compared to similar compounds, this compound is distinguished by its specific substituents and their positions on the benzamide core. These structural differences contribute to unique chemical properties and biological activities, making it a valuable candidate for further research and application development.

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group may play a role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Compound Name Key Substituents Synthesis Highlights Yield Melting Point Electronic Properties (HOMO-LUMO, eV)
2-Methylsulfonyl-N-propan-2-ylbenzamide Methylsulfonyl, isopropyl Not explicitly reported
2-(N-Allylsulfamoyl)-N-propylbenzamide Allylsulfamoyl, propyl Single-crystal X-ray, DFT methods HOMO: -6.32, LUMO: -1.97
2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide Bromo, 4-methylphenylsulfonyl n-BuLi, bromopropionyl bromide 34% 40–41°C Not reported
2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide Fluoro, sulfonamide, isopropyl
Key Observations:
  • Sulfonyl vs.
  • Steric and Electronic Effects : The isopropyl group in the target compound introduces greater steric hindrance than the propyl group in or the propenyl group in , likely impacting crystal packing and thermodynamic stability.
  • Synthesis Complexity : Brominated analogs (e.g., ) exhibit lower yields (34%) due to reactive intermediates, suggesting that methylsulfonyl derivatives might require milder conditions for scalability.

Computational and Spectroscopic Insights

  • DFT Calculations : For 2-(N-allylsulfamoyl)-N-propylbenzamide , B3LYP/6-311G(d,p) methods revealed a HOMO-LUMO gap of 4.35 eV, indicating moderate reactivity. The target compound’s methylsulfonyl group may further lower LUMO energy, enhancing electrophilicity.
  • Hirshfeld Surface Analysis : In , hydrogen bonds and π-stacking dominated intermolecular interactions. The methylsulfonyl group in the target compound may strengthen dipole-dipole interactions compared to allylsulfamoyl or bromo substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methylsulfonyl-N-propan-2-ylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with sulfonylation of a benzamide precursor. For example, 2-methylsulfonylbenzoic acid (a key intermediate) can be coupled with isopropylamine via carbodiimide-mediated amidation . Optimization includes controlling reaction temperature (e.g., 0–5°C for sulfonylation) and using coupling agents like EDC/HOBt to improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for methyl protons) and sulfonyl moiety (δ 3.2–3.5 ppm for methylsulfonyl). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150–1300 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation .

Q. What in vitro assays are suitable for preliminary screening of biological activities (e.g., antimicrobial, anticancer) for this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) per CLSI guidelines.
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.
  • Controls should include solvent-only and reference drugs (e.g., doxorubicin for anticancer assays). Data interpretation must account for solubility limitations in aqueous media .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer : SAR studies require systematic structural modifications:

  • Vary substituents : Replace the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) or aromatic rings to assess steric effects.
  • Modify sulfonyl group : Introduce electron-withdrawing groups (e.g., nitro) to alter electronic properties.
  • Assay comparators : Test all derivatives in parallel using standardized biological assays (e.g., enzyme inhibition, cytotoxicity). Computational tools like QSAR models can predict activity trends .

Q. What computational approaches are used to predict target interactions and binding modes of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with protein targets (e.g., kinases, tubulin) identifies potential binding pockets. Molecular dynamics (MD) simulations (NAMD, GROMACS) assess stability of ligand-receptor complexes over 50–100 ns trajectories. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities. Validate predictions with experimental data (e.g., SPR for binding kinetics) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Steps to resolve:

  • Replicate experiments : Use identical protocols across labs.
  • Purity verification : HPLC (≥95% purity) and elemental analysis.
  • Mechanistic studies : Employ techniques like fluorescence quenching or isothermal titration calorimetry (ITC) to confirm direct target engagement .

Q. What advanced techniques are employed to study enzyme inhibition mechanisms involving this compound?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka, kd) to immobilized enzymes.
  • Fluorescence spectroscopy : Monitors conformational changes in enzymes (e.g., tryptophan quenching).
  • X-ray crystallography : Resolves 3D structures of enzyme-inhibitor complexes (e.g., PDB deposition).
  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Key Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid side reactions .
  • Analytical Validation : Use orthogonal methods (NMR + HRMS) for structural confirmation .
  • Biological Replicates : Include ≥3 independent experiments to ensure statistical robustness .

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